molecular formula C18H22FN5O B2414898 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea CAS No. 2034471-44-6

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Cat. No. B2414898
CAS RN: 2034471-44-6
M. Wt: 343.406
InChI Key: VEKQJULBIDMSRZ-UHFFFAOYSA-N
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Description

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of several enzymes, including protein kinases and DNA repair enzymes, making it a promising candidate for cancer therapy.

Scientific Research Applications

1. Neuropharmacology

  • 5-HT2C receptors mediate penile erections in rats, as demonstrated by the action of the selective 5-HT2C receptor agonist RO 60-0175, suggesting potential applications in neuropharmacological studies (Millan et al., 1997).

2. Chemical Reactivity

  • Fluoropyrimidines, including 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea, demonstrate significantly faster reaction rates in piperidinolysis compared to other halogenopyrimidines, highlighting their unique chemical reactivity for various applications (Brown & Waring, 1974).

3. Antidepressant Research

  • As part of developing potential antidepressants, compounds similar to this compound have been evaluated for their 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities, suggesting implications in antidepressant research (Matzen et al., 2000).

4. Corrosion Inhibition

  • Piperidine derivatives, closely related to this compound, have been studied for their adsorption and corrosion inhibition properties on iron, indicating potential applications in corrosion prevention (Kaya et al., 2016).

5. Cancer Treatment

  • Derivatives of this compound have been explored as Aurora kinase inhibitors, which may be useful in cancer treatment, demonstrating its potential in oncology research (ヘンリー,ジェームズ, 2006).

6. PET Imaging

  • Compounds structurally related to this compound have been developed for PET imaging of fatty acid amide hydrolase in brain research, indicating its application in neuroimaging (Kumata et al., 2015).

7. Corrosion Inhibition in Mild Steel

  • Mannich bases, closely related to the subject compound, have been synthesized and examined as corrosion inhibitors for mild steel in acidic environments, highlighting their potential in industrial applications (Jeeva et al., 2015).

8. Molecular Conformation Analysis

  • The conformational analysis of compounds structurally similar to this compound has been conducted, offering insights into their molecular structure and potential pharmaceutical applications (Ribet et al., 2005).

properties

IUPAC Name

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-(3-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-13-3-2-4-16(9-13)23-18(25)22-10-14-5-7-24(8-6-14)17-20-11-15(19)12-21-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKQJULBIDMSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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